

Spectroscopic Characterization of Sibiricin: A Multi-Modal Protocol

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Compound of Interest

Compound Name: Sibiricin
CAS No.: 95188-34-4
Cat. No.: B016148

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Executive Summary & Compound Identity

Sibiricin is a naturally occurring coumarin derivative, primarily isolated from the roots and umbels of *Seseli sibiricum* and *Libanotis buchtormensis* (Apiaceae). It is structurally characterized as 5,7-dimethoxy-8-(2,3-epoxy-3-methylbutyl)-2H-1-benzopyran-2-one (sometimes referred to as a derivative of phebalosin or murrayin).

Accurate characterization of **Sibiricin** is critical for distinguishing it from structural isomers (e.g., mexoticin) and related sesquiterpenes. This guide provides a definitive protocol for its identification using UV-Vis, FT-IR, and Mass Spectrometry (MS).

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*CRITICAL DISAMBIGUATION: Do not confuse **Sibiricin** (Coumarin, $C_{16}H_{18}O_6$) with **Sibiricine** (Isoquinoline Alkaloid, $C_{20}H_{17}NO_6$). This protocol focuses exclusively on the coumarin derivative.*

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

- IUPAC Name: 5,7-dimethoxy-8-(2-methyl-2,3-epoxybutyl)coumarin

- Molecular Formula: C₁₆H₁₈O₆
- Molecular Weight: 306.31 g/mol
- Key Structural Features: Coumarin nucleus (benzo- α -pyrone), 5,7-dimethoxy substitution, C8-epoxidized isopentyl side chain.

Sample Preparation Protocol

To ensure high-fidelity spectral data, sample purity must be >98% as determined by HPLC-DAD.

Reagents Required:

- HPLC-grade Methanol (MeOH)
- Spectroscopic-grade Chloroform (CHCl₃)
- Potassium Bromide (KBr), IR grade, dried at 110°C

Step-by-Step Workflow:

- Lyophilization: Ensure the isolated **Sibiricin** fraction is completely dry. Residual water interferes with IR (OH stretch masking) and MS (ionization suppression).
- Solvent Selection:
 - For UV: Dissolve 0.1 mg in 10 mL MeOH (Stock A). Dilute 1:10 for working solution.
 - For MS: Dissolve in 50:50 MeOH:H₂O + 0.1% Formic Acid.
 - For IR: Grind 1 mg **Sibiricin** with 100 mg KBr (1% w/w).

Ultraviolet-Visible (UV-Vis) Spectroscopy Principle & Causality

Coumarins exhibit characteristic absorption bands due to the benzene ring (

-band) and the pyrone ring (

-band) conjugation. The 5,7-dimethoxy substitution pattern of **Sibiricin** induces a bathochromic shift (red shift) compared to unsubstituted coumarin, while the epoxide side chain contributes minimally to chromophore conjugation but affects solubility.

Experimental Protocol

- Baseline Correction: Run a blank scan using pure MeOH.
- Scan Parameters: Range 200–450 nm; Scan speed: Medium; Slit width: 1 nm.
- Diagnostic Shift Test (Optional): Add 2 drops of AlCl₃ solution.
 - Observation: **Sibiricin** has a 5-OMe group, not a free 5-OH. Therefore, no significant bathochromic shift should be observed. This distinguishes it from 5-hydroxycoumarins.

Expected Data

Band Assignment	Wavelength ()	Electronic Transition
Band I (Conjugated System)	322–326 nm	(Coumarin nucleus)
Band II (Benzenoid)	255–260 nm	(Benzene ring)
Band III (Shoulder)	~245 nm	High energy transition

Fourier Transform Infrared (FT-IR) Spectroscopy Principle & Causality

IR confirms the functional groups.[1][2] The lactone carbonyl is the most diagnostic feature of the coumarin core. The epoxide ring (oxirane) provides specific "fingerprint" vibrations that differentiate **Sibiricin** from its alkene precursors (e.g., Osthol).

Experimental Protocol

- Method: KBr Pellet (preferred for resolution) or ATR (Attenuated Total Reflectance).

- Resolution: 4 cm^{-1} ; Scans: 32.
- Atmospheric Suppression: Active $\text{CO}_2/\text{H}_2\text{O}$ correction.

Diagnostic Peak Assignment

Functional Group	Wavelength (cm^{-1})	Intensity	Mechanistic Origin
-Pyrone C=O	1700–1720	Strong	Carbonyl stretching of the lactone ring.
Aromatic C=C	1600, 1580, 1500	Medium	Skeletal vibrations of the benzene ring.
C-O-C (Methoxy)	1260, 1100	Strong	Asymmetric stretching of aryl-alkyl ethers (5,7-OMe).
Epoxide (Oxirane)	1250, 830–850	Medium	Ring breathing/stretching of the epoxide side chain.
C-H (Aliphatic)	2920–2950	Weak	Stretching of methyl groups on side chain/methoxy.

Mass Spectrometry (MS) Characterization

Principle & Causality

Electron Impact (EI) at 70 eV is the gold standard for structural elucidation of coumarins due to predictable fragmentation pathways. Electrospray Ionization (ESI) is used for molecular weight confirmation (

or

).

Fragmentation Logic

- Molecular Ion (

): Stable aromatic system usually yields a distinct molecular ion.

- Primary Loss (

): Loss of methyl radicals (

) from methoxy groups.

- Lactone Cleavage (

): Expulsion of Carbon Monoxide (CO), a hallmark of coumarins.

- Side Chain Cleavage: The epoxide side chain is labile. Cleavage

to the ring or loss of the oxidized isopentyl fragment is common.

Experimental Protocol (LC-MS/MS)

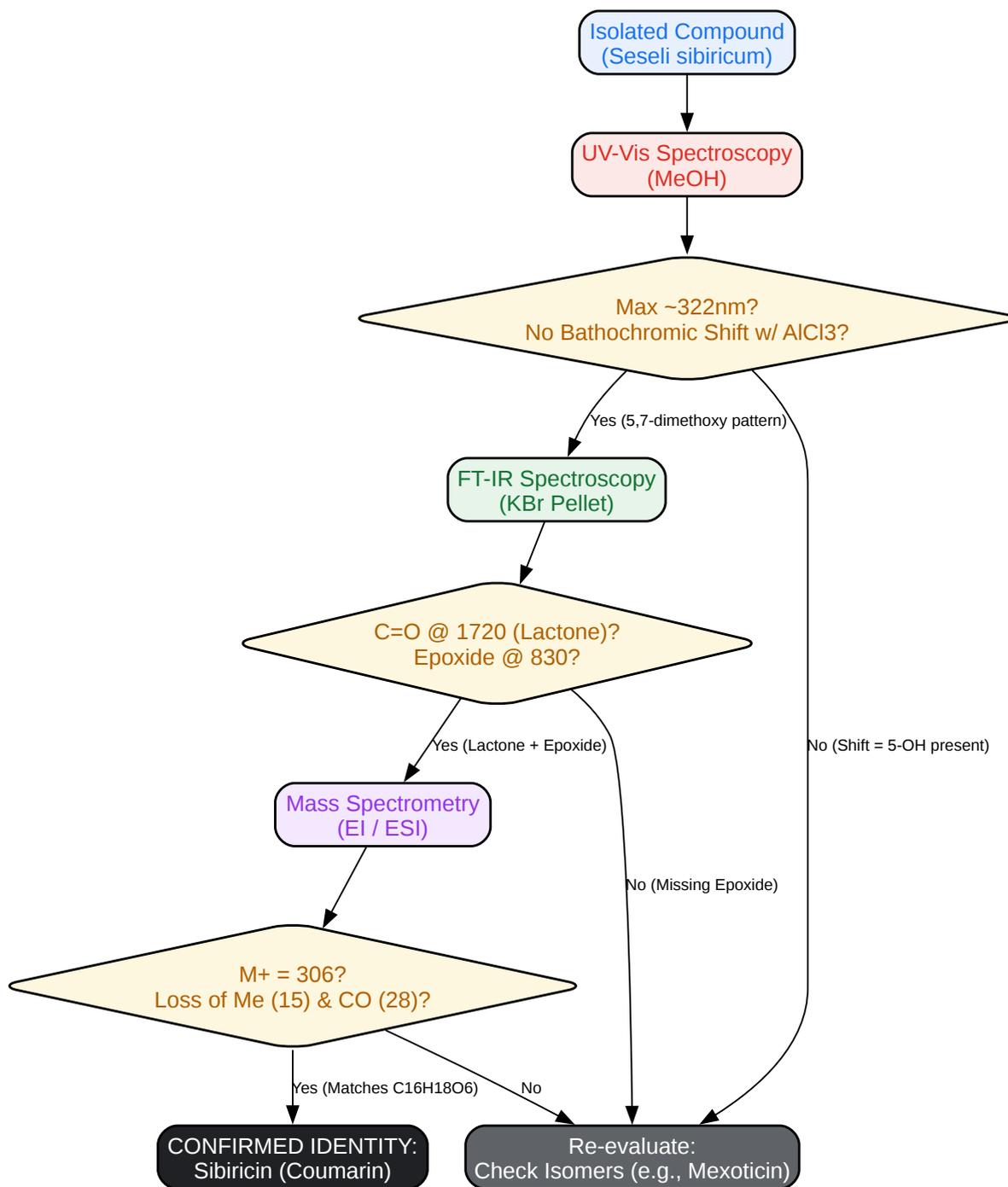
- Ionization: ESI Positive Mode (+ve).
- Capillary Voltage: 3.5 kV.
- Collision Energy: Ramp 10–40 eV for MS/MS.

Key Mass Fragments (EI/ESI)

m/z Value	Ion Identity	Fragmentation Mechanism
306	(EI) / (307)	Molecular Ion (Parent).
291		Loss of methyl radical from 5- OMe or 7-OMe.
278		Contraction of the pyrone ring (loss of carbonyl).
263		Loss of acetyl/epoxide fragment.
221	Core Nucleus Fragment	Loss of entire C8 side chain ().

Structural Elucidation Workflow

The following diagram illustrates the logical flow from isolation to definitive structural assignment, highlighting the decision nodes based on spectral data.



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Caption: Logical decision tree for the spectroscopic validation of **Sibiricin**, filtering out common structural isomers.

References

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- NIST Chemistry WebBook. "Coumarin Derivatives Mass Spectra." (General reference for coumarin fragmentation).

Disclaimer: This Application Note is for research purposes only. Spectral data may vary slightly based on solvent purity and instrument calibration. Always confirm structure with 1D and 2D NMR (

,
, HMBC) for absolute stereochemistry.

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